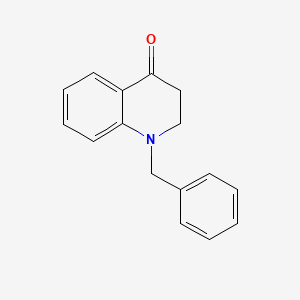

1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one

Description

Significance of the Tetrahydroquinoline Nucleus as a Core Heterocyclic System

The 1,2,3,4-tetrahydroquinoline (B108954) framework is a nitrogen-containing heterocyclic system that is a fundamental structural unit in a vast array of natural products and synthetic pharmaceuticals. prepchem.com Its prevalence is a testament to its unique combination of structural rigidity and conformational flexibility, which allows for precise three-dimensional arrangements of functional groups, a key factor in molecular recognition and biological activity.

The significance of the tetrahydroquinoline nucleus is underscored by its presence in a multitude of biologically active compounds. nih.gov Derivatives of this scaffold have been shown to exhibit a wide spectrum of pharmacological properties, making them attractive targets for drug discovery and development. chemicalbook.com The therapeutic potential of tetrahydroquinoline-based compounds is remarkably diverse, with documented antiarrhythmic, antischistosomal, and antiviral activities. nih.gov For instance, Nicainoprol is an antiarrhythmic drug, and Oxamniquine is used to treat schistosomiasis. nih.gov Furthermore, Virantmycin, an antiviral antibiotic, also contains this core structure. nih.gov The versatility of the tetrahydroquinoline scaffold has also led to its investigation in the context of complex diseases such as HIV, Alzheimer's disease, and malaria. nih.gov

The development of efficient and diverse synthetic methodologies to construct and functionalize the tetrahydroquinoline ring system remains an active area of research. prepchem.com Strategies such as domino reactions, which allow for the formation of multiple chemical bonds in a single operation, have proven particularly valuable in generating novel tetrahydroquinoline derivatives with previously inaccessible substitution patterns. prepchem.com These advancements continue to expand the chemical space accessible to medicinal chemists, paving the way for the discovery of new therapeutic agents.

Overview of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one within the Tetrahydroquinoline Class

Within the broad class of tetrahydroquinolines, this compound is a specific derivative characterized by a benzyl (B1604629) group attached to the nitrogen atom and a carbonyl group at the fourth position of the heterocyclic ring. While detailed research on this particular compound is not extensively documented in publicly available literature, its structure suggests its role as a valuable intermediate in organic synthesis.

The synthesis of N-substituted tetrahydroquinolines is a common practice in medicinal chemistry to explore the structure-activity relationships of various derivatives. The introduction of a benzyl group on the nitrogen atom can significantly influence the compound's lipophilicity, steric profile, and potential for intermolecular interactions. The ketone functionality at the C4 position offers a reactive site for a variety of chemical transformations, allowing for further elaboration of the molecular scaffold. This could include reactions such as reduction to the corresponding alcohol, reductive amination to introduce new nitrogen-containing substituents, or various carbon-carbon bond-forming reactions.

Given the established importance of the tetrahydroquinoline core, this compound represents a promising building block for the synthesis of more complex molecules with potential biological activities. Its structural features make it an interesting candidate for the development of new chemical entities in drug discovery programs.

Below are the basic properties of this compound:

| Property | Value |

| CAS Number | 3954-48-1 |

| Molecular Formula | C₁₆H₁₅NO |

| Molecular Weight | 237.30 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2,3-dihydroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-16-10-11-17(12-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFPSEQWUFGDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2C1=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3954-48-1 | |

| Record name | 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 1 Benzyl 1,2,3,4 Tetrahydroquinolin 4 One Derivatives

Functionalization Reactions of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline core can be selectively modified through several synthetic strategies, enabling the introduction of diverse functional groups and molecular complexity.

The position alpha to the carbonyl group (C4) is a primary site for functionalization. The acidity of the protons at this position facilitates enolate formation, which can then react with various electrophiles. Directed lithiation strategies have also proven effective for achieving high regioselectivity in the synthesis of 4-substituted tetrahydroquinolines. chemrxiv.org By selecting an appropriate directing group on the nitrogen atom, it is possible to guide metalation and subsequent alkylation to specific positions on the tetrahydroquinoline skeleton. chemrxiv.org

Deprotonation followed by reaction with an electrophile is a fundamental strategy for derivatization. In the context of tetrahydroquinolines, this sequence can be used to introduce substituents at the C4 position. The process involves the treatment of an N-protected tetrahydroquinolin-4-one with a strong base, such as lithium diisopropylamide (LDA), to generate a specific enolate. This enolate can then be "captured" by an electrophile, such as an alkyl halide, to yield the C4-substituted product. The choice of the N-directing group and the reaction conditions are critical for controlling the regioselectivity of the deprotonation and the efficiency of the subsequent capture step. chemrxiv.org

The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly between sp² and sp³ hybridized carbons. chemrxiv.org This reaction has been successfully applied to tetrahydroquinoline derivatives to introduce aromatic moieties. The process typically involves the formation of an organozinc reagent from a tetrahydroquinoline precursor, which is then coupled with an aryl halide in the presence of a palladium or nickel catalyst. organic-chemistry.orgnih.gov This methodology allows for the synthesis of a wide range of Csp²–Csp³ coupled products. chemrxiv.org For instance, the generation of a separated ion pair from the tetrahydroquinoline scaffold can undergo transmetalation to a zinc(II) halide, creating a benzylic nucleophile suitable for cross-coupling. chemrxiv.org This approach has been shown to be effective with various aromatic halides, including those bearing both electron-withdrawing and electron-donating substituents, as well as extended aromatic systems. chemrxiv.org

| Aryl Halide Substituent | Product Yield | Reference |

|---|---|---|

| 3-Fluoro | 81-91% | chemrxiv.org |

| 4-Trifluoromethyl | 81-91% | chemrxiv.org |

| 2-Cyano | 81-91% | chemrxiv.org |

| 4-Phenyl | 72-89% | chemrxiv.org |

| 1-Naphthyl | 72-89% | chemrxiv.org |

| 2-Naphthyl | 72-89% | chemrxiv.org |

Electrophilic aromatic substitution (EAS) on the benzo portion of the tetrahydroquinoline ring is heavily influenced by the substituents present. The fused heterocyclic ring acts as a substituent on the benzene (B151609) ring. In acidic conditions, typically used for nitration, the nitrogen atom of the tetrahydroquinoline is protonated, creating an ammonium (B1175870) ion. This -NH2+- group is strongly deactivating and meta-directing. However, if the nitrogen is protected (e.g., with an acetyl or trifluoroacetyl group), the substituent becomes an activating, ortho-, para-director due to the lone pair on the nitrogen. researchgate.net

For N-protected tetrahydroquinolines, nitration generally leads to a mixture of isomers. Studies on various N-protected derivatives have shown that the regioselectivity can be controlled to favor substitution at the 6-position. researchgate.net The N-benzyl group on the parent compound is an electron-donating group, which would typically activate the ortho and para positions of its own phenyl ring. However, concerning the tetrahydroquinoline's benzene ring, the directing effect is determined by the substituted amino group. Without N-protection, the benzyl (B1604629) group does not prevent protonation under nitrating conditions, leading to meta-directing effects. With N-protection, the system becomes ortho, para-directing, with substitution at the 6- and 8-positions being possible. Computational studies have supported experimental findings, showing that the stability of the intermediate sigma complexes dictates the final product distribution. researchgate.net

| N-Protecting Group | Major Product Position | Reference |

|---|---|---|

| Protonated (unprotected in acid) | 7-Nitro (meta-directing) | researchgate.net |

| Trifluoroacetyl | 6-Nitro (ortho, para-directing) | researchgate.net |

| Acetyl | 6-Nitro and 8-Nitro mixture | researchgate.net |

Ring Transformations and Rearrangements

Beyond simple functionalization, the tetrahydroquinolin-4-one skeleton can undergo more complex rearrangements, leading to significant structural modifications.

A notable rearrangement involving the tetrahydroquinolin-4-one scaffold is the nih.govresearchgate.net sigmatropic carbon migration of transiently formed C3 ammonium enolates. nih.gov This process can be induced by a Lewis acid, such as B(C6F5)3. The reaction proceeds through an intramolecular aza-Michael reaction, which generates a zwitterionic C3 ammonium enolate intermediate. nih.gov This intermediate then undergoes a concerted, symmetry-allowed nih.govresearchgate.net sigmatropic shift of a benzylic, allylic, or propargylic group from the nitrogen atom to the C3 position of the enolate. nih.gov

This rearrangement is highly stereospecific, proceeding with retention of configuration at the migrating carbon atom and yielding trans-configured tetrahydroquinoline-4-ones with excellent diastereoselectivity (>99:1). nih.gov Kinetic, mechanistic, and computational studies confirm that the rate-determining step is the formation of the ammonium enolate, followed by the rapid sigmatropic shift. nih.gov This reaction provides a novel and efficient pathway to construct complex tetrahydroquinoline-4-one structures with high stereocontrol. nih.gov

| Migrating Group | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Benzylic | 61-98% | >99:1 | nih.gov |

| Allylic | 61-98% | >99:1 | nih.gov |

| Propargylic | 61-98% | >99:1 | nih.gov |

Divergent Reactivity Influenced by Ring Size

The principle that the size of a cyclic structure can significantly influence the course and outcome of a chemical reaction is well-established in organic chemistry. This is particularly evident in intramolecular reactions where the formation of a new ring is involved. The strain, conformational flexibility, and proximity of reacting functional groups are all dictated by the size of the ring, which can lead to divergent reactivity pathways.

In the context of derivatives of 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one, the introduction of additional rings, either fused or in a spirocyclic arrangement, can lead to distinct chemical behaviors based on the size of the newly introduced ring. While specific studies on the divergent reactivity of this compound derivatives directly influenced by ring size are not extensively documented in the reviewed literature, the underlying principles can be extrapolated from studies on related cyclic ketones and N-heterocyclic systems.

For instance, the keto-enol tautomerism in cyclic 2-nitroalkanones has been shown to be dependent on ring size, with the relative enol content varying as the ring size changes. nih.gov This highlights how the conformational constraints imposed by different ring sizes can affect the stability of tautomers and, by extension, their reactivity in subsequent reactions.

Furthermore, in intramolecular cyclization reactions, the facility of ring closure and the regioselectivity of the reaction are heavily dependent on the size of the ring being formed, often following Baldwin's rules. wikipedia.org For example, the intramolecular nucleophilic ring-opening of oxiranes is controlled by the size of the resulting product ring, with a preference for the formation of five- and six-membered rings over seven-membered rings. researchgate.net

In a study on the intramolecular, ring-closing glycosylation, the size of the tether connecting the glycosyl donor and acceptor was found to dictate the regio- and stereoselectivity of the glycosidic bond formation. This demonstrates that even subtle changes in the length of a linking chain, which translates to the size of the ring formed in the transition state, can have a profound impact on the reaction's outcome.

While direct evidence for this compound is pending, it is a reasonable projection that the introduction of, for example, a fused cycloalkanone ring at the 2,3- or 3,4-positions would lead to divergent reactivity based on whether it is a five-, six-, or seven-membered ring. The strain and conformational preferences of the fused ring system would influence the accessibility and reactivity of the 4-keto group and the adjacent methylene (B1212753) protons.

Table 1: Influence of Ring Size on Chemical Reactivity of Cyclic Ketones

| Cyclic Ketone System | Property/Reaction Influenced by Ring Size | Observation |

|---|---|---|

| Cyclic 2-nitroalkanones | Keto-enol equilibrium | The relative enol content decreases in the order: 6 > 7 > 11 > 12 > 15-membered rings. nih.gov |

Formation of Novel Derivatives and Analogues for Research Purposes

The this compound scaffold is a valuable starting point for the synthesis of a diverse array of novel derivatives and analogues with potential applications in medicinal chemistry and chemical biology. Researchers have employed various synthetic strategies to modify this core structure, aiming to explore structure-activity relationships and develop compounds with specific biological targets.

One prominent area of investigation is the synthesis of spirocyclic tetrahydroquinolines . These compounds, where the C4 carbon of the tetrahydroquinoline ring is a spiro center for another ring system, introduce three-dimensional complexity that can be beneficial for biological activity. A highly diastereoselective one-pot method has been reported for the synthesis of novel spiro-tetrahydroquinoline derivatives. nih.govmdpi.com This approach allows for the creation of complex molecular architectures that are of interest for their potential pharmacological effects, such as in wound healing. nih.govmdpi.com

The synthesis of hybrid molecules is another strategy to generate novel derivatives. This involves chemically linking the this compound moiety to another pharmacologically active molecule to create a new chemical entity with potentially synergistic or novel biological properties.

Furthermore, the core tetrahydroquinoline structure can be modified through various reactions to introduce a wide range of substituents. Domino reactions, for example, have proven to be a powerful tool for generating diverse tetrahydroquinoline derivatives with previously inaccessible substitution patterns. nih.gov These reactions allow for the construction of complex molecules from simple starting materials in a highly efficient manner.

The development of new fused-ring systems is also an active area of research. For instance, the reaction of enamides with benzyl azide (B81097) under acidic conditions can lead to the formation of fused-ring tetrahydroquinolines. nih.gov Such strategies expand the chemical space around the core tetrahydroquinoline structure, providing access to novel tetracyclic and other polycyclic systems.

The motivation behind the synthesis of these novel derivatives is often driven by the search for new therapeutic agents. The broader class of quinolones, which includes the 4-quinolone core of the target compound, is known for a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. nih.govmdpi.comchim.itrsc.org By synthesizing and evaluating new analogues of this compound, researchers aim to identify compounds with improved potency, selectivity, and pharmacokinetic properties for various disease targets. For example, a series of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Another study focused on the synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors for cancer therapy. rsc.org

Table 2: Examples of Novel Derivatives of Tetrahydroquinolines and Quinolones for Research

| Derivative Type | Synthetic Approach | Potential Research Application |

|---|---|---|

| Spiro-tetrahydroquinolines | One-pot, multi-component reactions | Development of new therapeutic agents, e.g., for wound healing. nih.govmdpi.com |

| Fused-ring tetrahydroquinolines | Domino reactions, cyclization of enamides with benzyl azides | Exploration of new chemical space for drug discovery. nih.gov |

| Substituted 4-quinolones | Various synthetic methodologies | Antibacterial agents, anticancer agents, antiviral agents. nih.govmdpi.comchim.itrsc.org |

Advanced Spectroscopic Characterization of 1 Benzyl 1,2,3,4 Tetrahydroquinolin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both the quinoline (B57606) and benzyl (B1604629) rings, as well as signals for the methylene (B1212753) protons of the tetrahydroquinoline core and the benzylic methylene group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR spectroscopy, often recorded with proton decoupling, would show a single peak for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). For this compound, a characteristic downfield signal would be expected for the carbonyl carbon (C4), and a series of signals in the aromatic region would correspond to the carbons of the two phenyl rings. The aliphatic carbons of the tetrahydroquinoline ring and the benzylic carbon would appear at higher field strengths.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table is a generalized prediction of expected chemical shift regions. Actual experimental values are required for definitive assignments.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~190-200 |

| Aromatic (Ar-H/Ar-C) | ~6.5-8.0 | ~110-150 |

| Benzylic (N-CH₂-Ph) | ~4.5-5.5 | ~50-60 |

| Aliphatic (CH₂) | ~2.0-4.0 | ~20-50 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, Inverse-Detected 2D NMR)

To definitively assign the ¹H and ¹³C NMR signals and to elucidate the connectivity of the atoms, a series of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the tetrahydroquinoline and benzyl moieties.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the signals of the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity of the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could be used to determine the spatial proximity of protons, offering insights into the molecule's conformation and the relative orientation of the benzyl group with respect to the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of its fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would likely involve cleavage of the benzyl group, leading to a prominent fragment ion. Other characteristic fragmentations of the tetrahydroquinolin-4-one core would also be anticipated.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of the molecule, confirming the molecular formula of C₁₆H₁₅NO.

Interactive Data Table: Expected HRMS Data

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | C₁₆H₁₆NO⁺ | Requires experimental data |

| [M+Na]⁺ | C₁₆H₁₅NNaO⁺ | Requires experimental data |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone group.

Absorption bands in the region of 3000-3100 cm⁻¹ would correspond to the C-H stretching vibrations of the aromatic rings.

Bands in the 2850-2960 cm⁻¹ region would be due to the C-H stretching vibrations of the aliphatic methylene groups.

The C-N stretching vibration of the tertiary amine within the ring would likely appear in the fingerprint region, typically between 1000-1350 cm⁻¹ .

Bands corresponding to C=C stretching in the aromatic rings would be observed around 1450-1600 cm⁻¹ .

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | ~1680-1700 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aliphatic C-H | Stretch | ~2850-2960 |

| Aromatic C=C | Stretch | ~1450-1600 |

| Tertiary Amine (C-N) | Stretch | ~1000-1350 |

X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination

As of the latest searches, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals. Therefore, crucial information regarding its crystal system, space group, unit cell dimensions, and solid-state molecular conformation remains undetermined. While studies on related compounds, such as 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline, are available, the significant structural difference—specifically the absence of the C4-keto group and the presence of a sulfonyl group on the nitrogen—precludes any direct comparison or extrapolation of its crystallographic parameters to the title compound.

Electronic Absorption and Fluorescence Spectroscopy

Comprehensive studies detailing the electronic absorption and emission properties of this compound are not present in the available literature. The introduction of the carbonyl group at the 4-position and the benzyl group at the N-1 position creates a unique chromophore whose specific photophysical characteristics have not been reported.

There is no published data on the one-photon excited fluorescence of this compound. Information such as absorption and emission maxima, fluorescence quantum yields, and excited-state lifetimes, which are fundamental to understanding its photophysical behavior, has not been documented.

Similarly, research into the nonlinear optical properties of this compound, specifically its two-photon excited fluorescence and two-photon absorption cross-sections, appears to be nonexistent in the public domain. Such studies are highly specialized and have not been performed or reported for this molecule.

An investigation into the solvatochromic behavior of this compound, which would involve analyzing the shift of its absorption and emission spectra in solvents of varying polarity, has not been published. These studies are essential for determining the change in dipole moment upon electronic excitation and understanding the nature of its excited states, but this information is currently unavailable.

There are no reports of up-conversion emission studies for this compound. This phenomenon, involving the emission of higher-energy light after the absorption of lower-energy photons, is a specific property that has not been investigated for this compound.

Computational and Theoretical Investigations of 1 Benzyl 1,2,3,4 Tetrahydroquinolin 4 One

Quantum Chemical Methods (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of molecular systems, offering a balance between accuracy and computational cost. For 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one, DFT calculations are instrumental in predicting a wide array of properties. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Schrödinger equation approximately. This combination has been shown to provide reliable results for similar organic molecules. nih.gov

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation. Theoretical studies on analogous compounds, such as benzyl (B1604629) 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, reveal that the planarity and dihedral angles between the different ring systems are critical aspects of their structure. nih.gov In the case of this compound, the tetrahydroquinoline ring would likely adopt a conformation that minimizes steric hindrance between the benzyl group and the rest of the molecule.

The electronic structure analysis provides information about the distribution of electrons within the molecule. This includes the determination of bond lengths, bond angles, and dihedral angles. For instance, in a related quinoline (B57606) derivative, the inclination of the benzyl rings with respect to the quinoline ring system was found to be a significant structural feature. nih.gov Similar calculations for this compound would elucidate the spatial relationship between its constituent aromatic rings.

Illustrative Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.38 | - | - |

| C=O | 1.23 | - | - |

| N-CH2 (benzyl) | 1.47 | - | - |

| C-C (aromatic) | 1.40 | - | - |

| C-N-C | - | 118.5 | - |

| O=C-C | - | 121.0 | - |

| Dihedral (Quinoline-Benzyl) | - | - | 75.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnrel.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the magnetic shielding tensors of atomic nuclei. nih.gov These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts. By comparing the computationally predicted spectra with experimental data, the accuracy of the calculated molecular structure can be validated. For complex organic molecules, this predictive capability is invaluable for assigning specific signals in the NMR spectrum to the correct atoms in the molecule. nrel.gov

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 3.5 | 45.0 |

| C3-H | 2.8 | 38.0 |

| C4=O | - | 195.0 |

| C5-H | 7.8 | 128.0 |

| C8-H | 7.2 | 120.0 |

| Benzyl CH2 | 4.5 | 55.0 |

| Benzyl (para-H) | 7.3 | 129.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from GIAO-DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netbhu.ac.in The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, which are prone to nucleophilic attack. bhu.ac.in For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor and a site for electrophilic interaction. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, thus representing its nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis would reveal the distribution of these orbitals and predict the most probable sites for chemical reactions. In a related quinoline derivative, the HOMO and LUMO were found to be localized on the tetra-substituted benzene (B151609) ring. nih.gov

Illustrative Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Study of Non-Linear Optical (NLO) Properties (First Hyperpolarizabilities)

Computational chemistry is also employed to investigate the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. DFT calculations can be used to predict the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of this compound. Molecules with large β values are considered promising candidates for NLO materials. Studies on similar heterocyclic compounds have shown that theoretical calculations can provide valuable insights into their NLO properties. ajchem-a.com

Illustrative Calculated NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Mechanistic Studies through Computational Chemistry

Beyond predicting molecular properties, computational chemistry is a powerful tool for elucidating reaction mechanisms. For the synthesis of this compound, theoretical calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. This information is crucial for understanding the feasibility of a synthetic route and for optimizing reaction conditions. For example, in the synthesis of related quinoline derivatives, computational studies could be used to investigate the energetics of different cyclization strategies. By mapping the potential energy surface of the reaction, chemists can gain a deeper understanding of the factors that control the reaction's outcome and selectivity.

Elucidation of Reaction Pathways and Transition State Structures

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving the tetrahydroquinoline core. Studies on analogous systems, such as the N-alkylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, provide a framework for understanding these pathways. In such reactions, the process is initiated by the deprotonation of an N–H site, creating a reactive nucleophile. DFT calculations can map the potential energy surface of the subsequent alkylation, identifying the transition state structures that connect the reactants to the products.

For the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, theoretical investigations explored the reaction paths, corroborating the experimental finding that the reaction proceeds via the formation of the oxoquinoline conjugate base, which then acts as the reactive nucleophile.

The synthesis of the broader tetrahydroquinoline scaffold can involve various mechanisms, including domino reactions, Friedel-Crafts reactions, and catalytic reductions. Theoretical studies aid in understanding these complex transformations. For instance, in the Povarov reaction, which is used to synthesize tetrahydroquinolines, computational studies have helped to distinguish between a concerted [4+2] cycloaddition and a stepwise mechanism involving a cationic intermediate. datapdf.com

Energetic Analysis of Intermediates and Transition States

A key aspect of computational investigation is the energetic analysis of the species involved in a reaction. By calculating the relative energies of reactants, intermediates, transition states, and products, chemists can predict the feasibility and kinetics of a proposed mechanism.

In the case of the regioselective N-ethylation of the analogous N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, DFT methods were employed to evaluate the acid/base behavior of the molecule. These calculations focused on the deprotonation of the two possible N–H sites—one on the quinolinone ring and one on the carboxamide side chain. The energetic analysis revealed that the N–H hydrogen of the oxoquinoline ring is more acidic than that of the carboxamide group. This difference in acidity and the resulting stability of the conjugate base intermediate are crucial in determining the reaction's outcome. The lower energy of the oxoquinoline-deprotonated intermediate dictates its preferential formation, guiding the reaction pathway.

Prediction of Regioselectivity and Diastereoselectivity

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. By analyzing the electronic and steric properties of reactants and transition states, it is possible to forecast which of several possible products is most likely to form.

Regioselectivity: The N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide serves as an excellent example of computationally predicted regioselectivity. Experimental results show that ethylation occurs exclusively at the nitrogen atom of the oxoquinoline ring. Theoretical investigations support this observation through analysis of the molecule's electronic structure. The higher acidity of the oxoquinoline N–H bond, as determined by energetic analysis, leads to the formation of a more stable conjugate base at that position. This anion is the active nucleophile in the subsequent SN2 reaction with an ethylating agent, thus explaining the observed regioselectivity. Analysis of molecular orbitals further corroborates this hypothesis.

| Parameter | Oxoquinoline N-H Site | Carboxamide N-H Site | Conclusion |

|---|---|---|---|

| Acidity of N-H Proton | Higher | Lower | Preferential formation of the nucleophile at the oxoquinoline nitrogen, leading to selective N-alkylation at this site. |

| Stability of Conjugate Base | More Stable | Less Stable |

Diastereoselectivity: In reactions that form new chiral centers, computational models can predict the diastereomeric ratio of the products. For more general syntheses of substituted tetrahydroquinolines, factors like steric hindrance in intermediate structures can be modeled. These models can rationalize why a particular diastereomer is favored, for example, by showing how a bulky substituent directs an incoming reagent to a specific face of the molecule.

Investigation of Aggregation States (e.g., Separated Ion Pairs)

The state of reactive intermediates, such as whether they exist as tight ion pairs, solvent-separated ion pairs, or free ions, can significantly influence the course and stereochemical outcome of a reaction. While computational methods are capable of investigating these phenomena, specific studies focusing on the aggregation states of intermediates in the synthesis or reactions of this compound are not widely available in the reviewed literature. However, research on other systems has demonstrated that understanding the nature of ion pair intermediates is critical for optimizing reaction conditions. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes, intermolecular interactions, and binding events over time.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal how a molecule like this compound behaves in various environments, such as in solution or when interacting with a biological macromolecule. frontiersin.orgchemrxiv.org

These simulations are valuable for:

Conformational Analysis: Exploring the accessible shapes (conformations) of the molecule and the energetic barriers between them.

Solvation Effects: Understanding how solvent molecules, like water, arrange themselves around the solute and influence its structure and reactivity.

Binding Stability: Assessing the stability of a complex between the molecule and a target protein. By simulating the complex over nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the active site.

While specific MD simulation studies exclusively focused on this compound are not detailed in the available literature, the technique is widely applied to the broader class of tetrahydroquinoline derivatives to understand their behavior and interaction with biological systems. ijnc.ir

Molecular Docking Studies of Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a specific molecule might interact with a biological target.

Docking studies involving quinoline-based compounds have been performed to elucidate their mechanism of action. For instance, in a study of benzyl-modified 8-hydroxyquinolines as potential antitubercular agents, molecular docking was used to investigate their interaction with the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. researchgate.net The simulations calculate a binding energy, which estimates the affinity of the ligand for the protein, and reveal key intermolecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and anchoring the ligand in the binding site.

Hydrophobic Interactions: Often a major driving force for binding.

Pi-Pi Stacking: Aromatic ring interactions that contribute to binding affinity.

The results from such studies can guide the synthesis of new derivatives with improved activity. researchgate.net For example, docking results for benzyl-modified 8-hydroxyquinolines showed modest binding energies and identified key interactions within the InhA active site, corroborating structure-activity relationship data. researchgate.net

| Compound | Key Modification | Binding Energy (kcal/mol) |

|---|---|---|

| Compound 4 | 4-chlorobenzyl moiety | -8.5 |

| Compound 5 | 2,4-dichlorobenzyl moiety | -8.6 |

Absence of Specific Research Hinders Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of this compound, specifically concerning the development of Quantitative Structure-Activity Relationship (QSAR) models. Despite the existence of QSAR studies on structurally related tetrahydroquinoline and tetrahydroisoquinoline derivatives, no dedicated research focusing on the computational aspects of QSAR model development for this compound could be identified.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. The development of a QSAR model is a critical component in modern drug discovery and computational toxicology, as it allows for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing. This process typically involves the calculation of a wide array of molecular descriptors that encode various physicochemical properties of the molecules, followed by the application of statistical methods to establish a correlation between these descriptors and the observed biological activity.

While general methodologies for developing QSAR models are well-established, their application to a specific compound such as this compound requires dedicated research. Such a study would involve the synthesis and biological evaluation of a series of analogues to generate the necessary activity data. Subsequently, computational chemists would perform molecular modeling to generate the three-dimensional structures of these compounds and calculate relevant descriptors. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

The final step in QSAR model development is the establishment of a mathematical equation that links the descriptors to the biological activity. This is achieved through various statistical techniques, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms. The predictive power of the resulting model is then rigorously validated using both internal and external sets of compounds.

Unfortunately, a search of the scientific literature did not yield any publications detailing such a QSAR study specifically for this compound. The absence of this foundational research, including the requisite biological activity data and calculated molecular descriptors, makes it impossible to present any detailed research findings or data tables related to its QSAR model development. Therefore, the computational aspects of QSAR for this particular compound remain an unexplored area of research.

Research Perspectives and Future Directions in 1 Benzyl 1,2,3,4 Tetrahydroquinolin 4 One Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of tetrahydroquinoline derivatives, including the N-benzyl-4-one variant, is a field of active research, with a strong emphasis on developing methods that are not only high-yielding but also atom-economical and selective. A primary strategy has been the use of domino reactions, which allow for the construction of complex molecules in a single operation without isolating intermediates, thus enhancing efficiency. nih.govsemanticscholar.org

One notable approach involves a domino Michael-SNAr (Nucleophilic Aromatic Substitution) sequence. This method utilizes 1-aryl-2-propen-1-one derivatives, which contain both a Michael acceptor and an SNAr acceptor. Treatment with primary amines, such as benzylamine (B48309), initiates a Michael addition to the enone system, followed by an intramolecular SNAr cyclization to furnish the desired 2,3-dihydro-4(1H)-quinolinones in yields ranging from 54% to 78%. nih.gov

Another efficient strategy is the reductive amination-SNAr domino sequence. This process involves the initial reductive amination of a side-chain carbonyl group to form an amine, which then undergoes an intramolecular SNAr ring closure. This has proven highly successful, yielding the desired tetrahydroquinoline heterocycles in impressive yields of 58%–98%. nih.govmdpi.com

Metal-promoted processes also offer efficient one-step routes. For instance, an iron(III)-mediated heterocyclization involving an intramolecular nitrene C-H insertion has been shown to produce 2-aryl-1,2,3,4-tetrahydroquinolines in 72%–81% yields. nih.govsemanticscholar.org While not directly producing the 4-one, such methodologies highlight the potential of metal catalysis in forging the core tetrahydroquinoline structure efficiently.

The table below summarizes various domino reaction strategies applicable to the synthesis of the tetrahydroquinoline core, highlighting the versatility and efficiency of these modern synthetic methods.

| Reaction Type | Key Steps | Catalyst/Reagent | Yield Range | Reference |

| Michael-SNAr | Michael addition, Intramolecular SNAr | Primary Amines | 54%–78% | nih.gov |

| Reductive Amination-SNAr | Reductive amination, Intramolecular SNAr | H₂, Pd/C | 58%–98% | nih.govmdpi.com |

| Reduction-Reductive Amination | Nitro group reduction, Imine formation, Reduction | 5% Pd/C, H₂ | 93%–98% | nih.govsemanticscholar.org |

| Acid-Catalyzed Rearrangement | Rearrangement of benzyl (B1604629) azide (B81097), Nucleophilic addition, Cyclization | Triflic Acid | 23%–85% | nih.govsemanticscholar.org |

Future efforts in this area are directed towards the use of more sustainable catalysts, milder reaction conditions, and the development of asymmetric variants to produce enantiomerically pure 1-benzyl-1,2,3,4-tetrahydroquinolin-4-ones.

Exploration of Diverse Substitution Patterns and Complex Structural Motifs

The functionalization of the 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one core is crucial for modulating its physicochemical and biological properties. Research is focused on developing selective methods to introduce a wide array of substituents at various positions on the heterocyclic ring and the N-benzyl group.

A significant breakthrough has been the development of a general and selective deprotonation-functionalization reaction at the C4-position of the tetrahydroquinoline scaffold. chemrxiv.orgbohrium.com By using organolithium bases in conjunction with phosphoramide ligands like trispyrrolidinephosphoramide (TPPA), it is possible to achieve highly selective deprotonation at the benzylic C4-position, overriding other potentially acidic sites. chemrxiv.orgresearchgate.net This allows for the subsequent introduction of various electrophiles.

This methodology has been successfully applied in:

Direct Alkylation: Reaction with primary and secondary alkyl halides, such as n-octyl bromide, to yield 4-alkylated tetrahydroquinolines in moderate to quantitative yields. chemrxiv.org

Negishi Cross-Coupling: A protocol has been established to couple the C4-lithiated intermediate with a range of aromatic halides, including those with electron-withdrawing and electron-donating groups, as well as extended aromatic systems like naphthyl and phenyl-benzene moieties, with yields often ranging from 72% to 91%. chemrxiv.org

The ability to selectively functionalize the tetrahydroquinoline core opens avenues for creating complex structural motifs. For example, a highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been developed to construct intricate 4-aryl-substituted tetrahydroquinoline derivatives with excellent yields (up to 96%) and diastereoselectivities (>20:1 dr). frontiersin.org Such strategies are pivotal for building libraries of compounds with diverse three-dimensional structures for screening in drug discovery programs.

The following table showcases the scope of the Negishi cross-coupling reaction for functionalizing the C4-position of a model N-Boc-tetrahydroquinoline, demonstrating the wide applicability of this method for creating diverse substitution patterns.

| Aryl Halide Substituent | Product Yield | Reference |

| 4-Methoxy | 85% | chemrxiv.org |

| 3-Fluoro | 81% | chemrxiv.org |

| 4-(Trifluoromethyl) | 91% | chemrxiv.org |

| 2-Cyano | 89% | chemrxiv.org |

| 4-Phenyl | 89% | chemrxiv.org |

| 1-Naphthyl | 72% | chemrxiv.org |

| 2-Naphthyl | 88% | chemrxiv.org |

Future work will likely focus on expanding the toolbox of C-H functionalization reactions to other positions of the quinolinone ring and integrating this scaffold into more complex natural product-like structures.

Advanced Mechanistic Investigations to Unravel Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. For the synthesis of this compound and its analogs, significant effort has been dedicated to elucidating the pathways of key cyclization reactions, particularly the intramolecular Friedel-Crafts reaction. researcher.liferesearchgate.netresearchgate.net

The formation of the quinolinone ring often proceeds via the cyclization of an N-aryl-β-amino acid or a related precursor. The intramolecular Friedel-Crafts reaction is a common final step. Mechanistic studies, often supported by theoretical analysis, have provided evidence that this cyclization is a stepwise process rather than a concerted one. researcher.life The key steps typically involve:

Formation of an electrophilic species, such as an acylium ion or a protonated carbonyl, from the carboxylic acid or ester precursor.

Electrophilic attack of this species on the electron-rich aromatic ring (the aniline (B41778) moiety).

Deprotonation to restore aromaticity and form the final cyclic ketone.

In the context of multi-component reactions, such as the Povarov reaction, mechanistic insights have shown the formation of a Mannich-type adduct as a key intermediate. This adduct, formed from the nucleophilic addition between an iminium cation and an activated alkene, subsequently undergoes cyclization via an intramolecular Friedel-Crafts reaction to yield the tetrahydroquinoline core. researcher.life

Similarly, the mechanism for the copper-catalyzed one-pot synthesis of tetrahydroquinolines from N-alkylanilines and vinyl ethers is proposed to proceed through an iminium ion intermediate. mdpi.com This electrophilic intermediate reacts with the vinyl ether, and the resulting cationic species undergoes an electrophilic aromatic ring closure to afford the final product. mdpi.com Understanding these intermediates and transition states is crucial for controlling the selectivity and efficiency of the synthesis.

Integration of Computational and Experimental Methodologies for Comprehensive Understanding

The synergy between computational chemistry and experimental work has become an indispensable tool for modern chemical research. In the study of this compound, this integration provides a comprehensive understanding of reactivity, selectivity, and molecular properties that is unattainable through experiments alone.

Computational methods, particularly Density Functional Theory (DFT), are employed to:

Elucidate Reaction Mechanisms: Theoretical calculations can map out the entire energy profile of a reaction, identifying intermediates and transition states. For instance, theoretical analyses of the intramolecular Friedel-Crafts reaction have supported a stepwise mechanism by showing it to be energetically more favorable than a concerted pathway. researcher.life

Explain Selectivity: In reactions with multiple potential outcomes, computational modeling can predict and explain why one product is formed preferentially. This is seen in studies of the deprotonation of tetrahydroquinolines, where calculations can help understand the kinetic and thermodynamic factors governing site selectivity. chemrxiv.org

Optimize Reaction Conditions: By understanding the mechanism and the role of catalysts and reagents at a molecular level, computational studies can guide the selection of optimal conditions, potentially reducing the amount of empirical experimentation required.

An example of this integration is the mechanistic study of the selective synthesis of 4-substituted tetrahydroquinolines. Experimental observations of high selectivity using phosphoramide ligands were rationalized by mechanistic investigations which revealed that the aggregation state of the newly formed tetrahydroquinoline anion is a separated ion pair, a finding critical to optimizing the reaction conditions. bohrium.com This deep understanding, combining experimental data with mechanistic and potentially computational validation, is key to advancing the field.

Future research will undoubtedly see an even greater integration of these methodologies. The use of machine learning and artificial intelligence, trained on both experimental and computational data, could accelerate the discovery of new synthetic routes and novel this compound derivatives with tailored properties.

Q & A

Q. What are the primary synthetic routes for 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is commonly synthesized via reductive amination or cyclization strategies. For example, Scheme 4a outlines a two-step process:

Reduction of a quinoline precursor using LiAlH₄ in THF at room temperature.

Treatment with SOCl₂ in CHCl₃ to stabilize intermediates .

Variations in reagents (e.g., NaBH₄ vs. LiAlH₄) or solvents (THF vs. EtOH) can alter reaction kinetics, with LiAlH₄ typically providing higher reducing power but requiring anhydrous conditions . Purification via column chromatography (e.g., silica gel) is critical to isolate the product from byproducts like unreacted amines or diastereomers.

Q. How is structural confirmation achieved for this compound derivatives?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (ESI-MS) are standard. For instance, tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (Compound 59) showed characteristic NMR signals for the tert-butyl group (δ ~1.4 ppm) and piperidine protons (δ ~2.5–3.5 ppm), while ESI-MS confirmed the molecular ion peak [M+H]⁺ . Single-crystal X-ray diffraction (e.g., CCDC data) provides definitive stereochemical assignments, as demonstrated for 1-benzyl-2,3-dihydroquinolin-4(1H)-one (R-factor: 0.068) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing substituted tetrahydroquinolinones?

- Methodological Answer : Discrepancies often arise from steric hindrance, electronic effects, or competing pathways. For example:

- Case Study : Bromination of 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58) with NBS in DMF yielded 6-bromo derivatives (Compound 61). However, regioselectivity varied with solvent polarity; DMF favored C6 bromination over C5 due to stabilization of transition states .

- Resolution Strategy : Use computational modeling (DFT) to predict reactive sites or employ orthogonal protecting groups (e.g., Boc vs. benzyl) to block undesired positions .

Q. What strategies optimize enantiomeric purity in chiral tetrahydroquinolin-4-one derivatives?

- Methodological Answer : Chiral resolution via SFC (supercritical fluid chromatography) with cellulose-based columns effectively separates enantiomers. For example, Scheme 3a achieved >99% ee using a Chiralpak® AD-H column under subcritical CO₂ conditions . Asymmetric catalysis (e.g., chiral oxazaborolidines) can also induce enantioselectivity during cyclization steps .

Q. How do structural modifications (e.g., substituents on the benzyl group) impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variations. For instance:

- Introducing electron-withdrawing groups (e.g., -NO₂) at the benzyl para-position enhances binding to serotonin receptors, as shown in radioligand assays .

- Methyl or trifluoromethyl groups at C4 improve metabolic stability in hepatic microsome assays .

- Experimental Design : Use parallel synthesis to generate analogs, followed by in vitro screening (e.g., IC₅₀ determination) and molecular docking to validate target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.